Cytidine 3'-monophosphate
Description
Nomenclature and Context within Nucleotide Biochemistry
Cytidine (B196190) 3'-monophosphate is a nucleotide composed of three essential components: the pyrimidine (B1678525) base cytosine, a five-carbon ribose sugar, and a single phosphate (B84403) group. researchtweet.comsigmaaldrich.com The nomenclature "3'-monophosphate" precisely indicates that the phosphate group is attached to the 3'-hydroxyl group of the ribose sugar moiety. nih.gov This specific placement of the phosphate group is crucial in distinguishing it from its isomers and dictates its biochemical roles.
In the broader context of biochemistry, nucleotides are vital for a vast array of cellular processes. novocib.com They serve as the monomeric units for the synthesis of nucleic acids like DNA and RNA, act as carriers of chemical energy in the form of nucleoside triphosphates (e.g., ATP), function as components of essential coenzymes, and participate in cellular signaling pathways. novocib.com 3'-CMP, as a ribonucleotide, is primarily associated with the structure and metabolism of RNA.
Table 1: Core Components of Cytidine 3'-Monophosphate
| Component | Description |
| Cytosine | A pyrimidine nitrogenous base. |
| Ribose | A five-carbon pentose (B10789219) sugar. |
| Phosphate Group | A single phosphate group esterified to the 3' position of the ribose sugar. nih.gov |
To understand this compound, it is essential to first define its parent nucleoside, cytidine. A nucleoside consists of a nitrogenous base linked to a sugar. sigmaaldrich.com In the case of cytidine, the base cytosine is attached to a ribose sugar. When a phosphate group is added to the nucleoside, it becomes a nucleotide. Therefore, this compound is the result of the phosphorylation of cytidine at the 3' carbon of its ribose component.
The family of cytidine nucleotides includes molecules with varying numbers of phosphate groups, such as cytidine diphosphate (B83284) (CDP) and cytidine triphosphate (CTP). These are typically phosphorylated at the 5' position and are central to processes like RNA synthesis and phospholipid biosynthesis. novocib.comwikipedia.org 3'-CMP is distinct from these due to the 3' positioning of its single phosphate group.
The precise location of the phosphate group is a critical determinant of a nucleotide's identity and function. This is clearly illustrated when comparing 3'-CMP to its isomers, cyclic Cytidine Monophosphate (cCMP) and Cytidine 5'-Monophosphate (5'-CMP).
Cytidine 5'-Monophosphate (5'-CMP): This is arguably the most common isomer of cytidine monophosphate. wikipedia.org As its name implies, the single phosphate group is attached to the 5' carbon of the ribose sugar. wikipedia.org 5'-CMP is a monomer used in the synthesis of RNA and can be phosphorylated to form CTP, a crucial precursor for RNA synthesis and various metabolic pathways. researchtweet.comwikipedia.org The main source of 5'-CMP in cells is the breakdown of RNA by enzymes. wikipedia.org
Cyclic Cytidine Monophosphate (cCMP): Cyclic nucleotides are important signaling molecules. In cyclic cytidine monophosphate, a single phosphate group forms a cyclic phosphodiester bond by linking the 3' and 5' hydroxyl groups of the ribose sugar. wikipedia.org This creates a distinct ring structure. While 3',5'-cAMP and 3',5'-cGMP are well-studied second messengers, the roles of 3',5'-cCMP are less understood, though evidence suggests its involvement in cellular messaging and bacterial immunity. wikipedia.orgbiolog.de Another cyclic variant is cytidine 2',3'-cyclic monophosphate, which is an intermediate in RNA hydrolysis by certain ribonucleases. caymanchem.comsigmaaldrich.com
The structural difference between these three molecules—the linear attachment of the phosphate to the 3' carbon in 3'-CMP, to the 5' carbon in 5'-CMP, and the dual 3'-5' linkage in cCMP—results in their distinct biological roles and metabolic pathways.
Table 2: Comparison of Cytidine Monophosphate Isomers
| Compound | Phosphate Group Position | Key Distinctions |
| This compound (3'-CMP) | Attached to the 3'-hydroxyl group of the ribose sugar. nih.gov | A ribonucleotide that can be produced during the hydrolysis of RNA. caymanchem.combiomol.com |
| Cytidine 5'-Monophosphate (5'-CMP) | Attached to the 5'-hydroxyl group of the ribose sugar. wikipedia.org | A monomeric unit of RNA and a product of RNA decomposition. wikipedia.org |
| Cyclic Cytidine Monophosphate (cCMP) | Forms a cyclic bond with the 3' and 5' hydroxyl groups of the ribose sugar. wikipedia.org | Functions as a signaling molecule in various biological systems. wikipedia.orgbiolog.de |
Relationship to Cytidine and Other Nucleotides
Historical Perspectives in Biochemical Discovery
The discovery and characterization of nucleotides are intertwined with the history of nucleic acid research. While the more abundant 5'-nucleotides were identified earlier in the study of RNA and DNA structure, the significance of 3'-mononucleotides like 3'-CMP emerged from investigations into the enzymatic degradation of RNA.
Research into ribonucleases (RNases), enzymes that cleave RNA, revealed the formation of intermediate and final products, including 2',3'-cyclic monophosphates and the subsequent 3'-mononucleotides. For instance, studies on RNase A from bovine pancreas and other microbial RNases demonstrated the hydrolysis of cytidine 2',3'-cyclic phosphate to yield this compound. caymanchem.com Early research, such as that by Bloch in 1974, also identified cyclic CMP in leukemia cells, paving the way for further investigation into pyrimidine cyclic nucleotides. uark.edu The capacity for mammalian tissues to synthesize cyclic CMP was later demonstrated, highlighting the existence of specific enzymatic pathways for these compounds. nih.gov
Significance as a Ribonucleotide
As a ribonucleotide, this compound is an integral component of RNA biochemistry. caymanchem.combiomol.com Ribonucleotides are the fundamental monomers that constitute RNA molecules, which are essential for a multitude of biological functions, including the translation of genetic information from DNA into proteins. novocib.comnih.gov
3'-CMP is found in various organisms, including E. coli, the fruit fly Drosophila melanogaster, and the plant Arabidopsis thaliana. nih.gov It is produced during the enzymatic hydrolysis of RNA and from the hydrolysis of cytidine 2',3'-cyclic monophosphate by enzymes like RNase. caymanchem.combiomol.com Furthermore, 3'-CMP can be acted upon by 3'-nucleotidases, which dephosphorylate it to form the nucleoside cytidine. caymanchem.combiomol.com This places 3'-CMP at a crossroads in nucleotide metabolism, linking RNA degradation pathways to the salvage pathways for nucleosides.
Table 3: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C9H14N3O8P nih.govcaymanchem.com |
| Molecular Weight | 323.20 g/mol nih.gov |
| CAS Number | 84-52-6 nih.govcaymanchem.com |
| Synonyms | 3'-CMP, 3'-Cytidylic acid, Cytidine 3'-phosphate nih.govcaymanchem.com |
| Solubility | Soluble in water, slightly soluble in PBS (pH 7.2). caymanchem.combiomol.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-6(14)7(4(3-13)19-8)20-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOOPKANIPLQPU-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N3O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301004260 | |
| Record name | 4-Imino-1-(3-O-phosphonopentofuranosyl)-1,4-dihydropyrimidin-2-ol | |
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Molecular Weight |
323.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-52-6 | |
| Record name | 3′-CMP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3'-Cytidylic acid | |
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| Record name | Cytidine 3'-monophosphate | |
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| Record name | 4-Imino-1-(3-O-phosphonopentofuranosyl)-1,4-dihydropyrimidin-2-ol | |
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| Record name | Cytidine 3'-monophosphate | |
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| Record name | 3'-CYTIDYLIC ACID | |
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| Record name | Cytidine 3'-monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
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Enzymatic Pathways and Metabolism of Cytidine 3 Monophosphate
Biosynthesis of Cytidine (B196190) 3'-Monophosphate
The primary route for the formation of Cytidine 3'-monophosphate in biological systems is through the enzymatic breakdown of other cytidine-containing molecules.
Hydrolysis of Cytidine 2',3'-Cyclic Monophosphate via Ribonuclease Activity
This compound is produced from the hydrolysis of cytidine 2',3'-cyclic monophosphate (C>p). targetmol.commedchemexpress.comcaymanchem.com This reaction is catalyzed by ribonucleases (RNases), a class of enzymes that break down RNA. targetmol.commedchemexpress.comcaymanchem.com The kinetics of this hydrolysis by bovine pancreatic ribonuclease A can be complex and are influenced by substrate concentration. nih.gov Studies have shown that the active site of ribonuclease A has multiple subsites that can bind to C>p, leading to multiphasic kinetics. nih.gov The thermodynamic properties of this reaction have also been investigated, revealing a dependence on temperature. nih.gov Interestingly, 3'-CMP itself can act as an inhibitor of the RNase activity that produces it. targetmol.comcaymanchem.com
Role in RNA Degradation Pathways
The generation of 3'-CMP is an integral part of RNA degradation pathways. In bacteria such as Escherichia coli, the degradation of messenger RNA (mRNA) can be initiated by the conversion of the 5'-triphosphate end to a 5'-monophosphate. nih.govresearchgate.net This process makes the mRNA more susceptible to cleavage by ribonucleases like RNase E and RNase G. nih.govresearchgate.net RNase I in E. coli has been shown to generate 2',3'-cyclic nucleotide monophosphates (including C>p) from the breakdown of RNA, which are then hydrolyzed to the corresponding 3'-monophosphates. nih.gov This suggests that the formation of 3'-CMP is a step in a nucleotide salvage pathway. nih.gov The process of RNA degradation and the subsequent generation of mononucleotides like 3'-CMP are crucial for recycling nucleotides and regulating gene expression. lookchem.com
Catabolism and Interconversion of this compound
Once formed, this compound can be further metabolized through several enzymatic reactions.
Dephosphorylation to Cytidine by 3'-Nucleotidase
This compound can be dephosphorylated to form cytidine. targetmol.commedchemexpress.comcaymanchem.com This reaction is catalyzed by the enzyme 3'-nucleotidase. targetmol.commedchemexpress.comcaymanchem.com This step is significant as cytidine can then be re-phosphorylated to enter various metabolic pathways or be used in the synthesis of nucleic acids. The relationship between the active sites of 2',3'-cyclic phosphodiesterase and 3'-nucleotidase has been studied in organisms like Vibrio alginolyticus. caymanchem.com
Involvement in Pyrimidine (B1678525) Nucleotide Metabolism
This compound is a component of the broader pyrimidine nucleotide metabolism. Pyrimidine nucleotides are essential for the synthesis of DNA and RNA. While the primary pathway for cytidine triphosphate (CTP) synthesis involves the amination of uridine (B1682114) triphosphate (UTP), the breakdown of RNA provides a source of cytidine monophosphates. wikipedia.orghmdb.ca In some organisms, cytidine can be phosphorylated to cytidine monophosphate (CMP), which can then be further phosphorylated to cytidine diphosphate (B83284) (CDP) and CTP. asm.org CMP kinase is an enzyme that phosphorylates CMP to CDP. wikipedia.org The regulation of pyrimidine nucleotide pools is critical for cellular function, and the interconversion of molecules like 3'-CMP plays a role in maintaining this balance. taylorandfrancis.com
Enzymes Interacting with this compound
Several enzymes have been identified that bind to or act upon this compound. These interactions are fundamental to its metabolic roles.
| Enzyme | Organism/Tissue | Function |
| Ribonuclease A | Bovine Pancreas | Catalyzes the hydrolysis of cytidine 2',3'-cyclic monophosphate to produce 3'-CMP. nih.govnih.gov |
| 3'-Nucleotidase | Vibrio alginolyticus | Dephosphorylates 3'-CMP to cytidine. caymanchem.com |
| Bovine Seminal Ribonuclease | Bovine Semen | Binds to 3'-CMP at two non-equivalent sites with different affinities. nih.gov |
| Cytidylate Kinase | Escherichia coli | Although its primary role is to phosphorylate 5'-CMP, it influences mRNA degradation pathways where 3'-CMP is an intermediate. nih.govresearchgate.net |
| Ribonuclease I | Escherichia coli | Generates 2',3'-cyclic monophosphates from RNA degradation, which are precursors to 3'-CMP. nih.gov |
| Ribonuclease T1 | Used in comparative structural studies with RNase A to understand inhibitor binding, including 3'-CMP. nih.gov |
These enzymatic interactions highlight the central role of this compound in the intricate network of nucleotide metabolism and RNA turnover.
Ribonucleases (RNases) and Their Specificity
The primary route for the endogenous production of this compound involves the enzymatic degradation of ribonucleic acid (RNA) by ribonucleases (RNases). wikipedia.org Specifically, endonucleases like Ribonuclease A (RNase A) are central to this process.
RNase A, a well-characterized enzyme from the bovine pancreas, efficiently hydrolyzes single-stranded RNA. Its mechanism involves the cleavage of the phosphodiester bond on the 3'-side of pyrimidine nucleotides (cytosine and uracil). rcsb.org The enzyme exhibits a preference for this cleavage site, showing a two-fold faster rate at cytidine residues compared to uridine residues.
The catalytic action of RNase A proceeds through a two-step mechanism:
Transphosphorylation: The enzyme first catalyzes an intramolecular attack by the 2'-hydroxyl group of a cytidine (or uridine) nucleotide on the adjacent phosphodiester bond. This reaction cleaves the RNA strand and results in the formation of a 2',3'-cyclic phosphodiester intermediate, specifically cytidine 2',3'-cyclic phosphate (B84403) (C>p). nih.gov
Hydrolysis: In the second step, the cyclic intermediate is hydrolyzed by the enzyme, which opens the cyclic phosphate ring to yield the final product, this compound. nih.gov
The kinetics of C>p hydrolysis by RNase A can be complex and multiphasic, particularly at high substrate concentrations, due to the sequential binding of substrate molecules to multiple subsites within the enzyme's active site. nih.gov Interestingly, the final product of the reaction, 3'-CMP, can act as an inhibitor of RNase A, demonstrating a form of product inhibition that can regulate the rate of RNA degradation. caymanchem.combiomol.com
Cytidine Monophosphate Kinase (CMPK) Activity and Substrate Specificity
Once formed, the subsequent metabolic fate of cytidine monophosphates can involve phosphorylation to diphosphate and triphosphate forms, which are essential for nucleic acid synthesis. This phosphorylation is catalyzed by nucleoside monophosphate kinases (NMP kinases). The specific enzyme responsible for phosphorylating cytidine monophosphate is Cytidine Monophosphate Kinase (CMPK), also known as UMP/CMP kinase in eukaryotes (EC 2.7.4.14). nih.govnovocib.comgenome.jp
Extensive research has characterized the substrate specificity of CMPK from both prokaryotic and eukaryotic sources. nih.govrcsb.org
Eukaryotic UMP/CMP Kinase: The human enzyme is a bifunctional kinase that efficiently catalyzes the phosphorylation of 5'-CMP and 5'-UMP to their respective diphosphates, cytidine-5'-diphosphate (B34314) (CDP) and uridine-5'-diphosphate (B1205292) (UDP). genome.jpnih.gov It can also phosphorylate deoxycytidine-5'-monophosphate (dCMP), although it is a much poorer substrate than its ribo-counterparts. nih.govnih.gov The activity of human UMP/CMP kinase is subject to regulation; for instance, free magnesium ions inhibit the phosphorylation of 5'-CMP but enhance the phosphorylation of dCMP. nih.gov
Prokaryotic CMP Kinase: In contrast to the eukaryotic enzyme, the CMP kinase from Escherichia coli is highly specific for 5'-CMP. rcsb.org It recognizes both 5'-CMP and dCMP as effective phosphate acceptors but does not efficiently phosphorylate 5'-UMP. nih.gov
Crucially, the established substrate for all characterized CMP kinases is the 5'-monophosphate isomer. There is no direct evidence in the reviewed literature to suggest that this compound is a substrate for phosphorylation by CMPK. Instead, a primary metabolic pathway for 3'-CMP is dephosphorylation by 3'-nucleotidases, which removes the phosphate group to yield the nucleoside cytidine. caymanchem.combiomol.commedchemexpress.com This indicates that the cellular role of 3'-CMP is primarily as a product of RNA breakdown, which is then recycled back to the nucleoside level.
Phosphodiesterases Hydrolyzing Cyclic Nucleotides (e.g., cCMP)
The metabolism of 3'-CMP is closely linked to the hydrolysis of cyclic cytidine nucleotides. There are two main cyclic isomers: cytidine 2',3'-cyclic monophosphate (2',3'-cCMP) and cytidine 3',5'-cyclic monophosphate (3',5'-cCMP).
The formation of 3'-CMP can occur via the hydrolysis of 2',3'-cCMP. This reaction is catalyzed by enzymes such as 2',3'-cyclic-nucleotide 3'-phosphodiesterase (EC 3.1.4.37). novocib.com This enzyme specifically cleaves the phosphodiester bond at the 3' position of the 2',3'-cyclic nucleotide, yielding the 3'-monophosphate product. novocib.com As mentioned previously, RNase A also generates 3'-CMP from this same cyclic intermediate. nih.gov
The other cyclic isomer, 3',5'-cCMP, is considered a potential second messenger, analogous to cAMP and cGMP. oup.com Its intracellular concentration is regulated by hydrolysis via a distinct set of phosphodiesterases (PDEs). oup.comnih.gov Several PDEs have been identified that can hydrolyze 3',5'-cCMP:
PDE7A1: Research has shown that among several tested human PDE families, PDE7A1 is a highly effective cCMP-hydrolyzing enzyme. It is characterized as a high-speed, low-affinity enzyme for this substrate. nih.gov
cCMP-specific Phosphodiesterase: A phosphodiesterase activity that preferentially hydrolyzes 3',5'-cCMP was identified in rat liver. nih.gov This enzyme was found in all examined rat tissues, with the highest concentrations in the liver, kidney, and intestine. nih.gov
Multifunctional Phosphodiesterase: An enzyme purified from pig liver, referred to as cCMP phosphodiesterase, can hydrolyze a wide variety of both 2',3'- and 3',5'-cyclic nucleotides, including cCMP. novocib.com
The hydrolysis of 3',5'-cCMP by these PDEs breaks the bond at the 3' position to yield Cytidine 5'-monophosphate, not 3'-CMP. The kinetic parameters for the hydrolysis of 3',5'-cCMP by some of these enzymes have been determined, highlighting their role in regulating cyclic nucleotide signaling.
| Enzyme | Source | Km (μM) | Vmax | Reference |
|---|---|---|---|---|
| PDE7A1 | Recombinant Human | 135 ± 19 | 745 ± 27 nmol/(min·mg) | nih.gov |
| cCMP Phosphodiesterase | Rat Liver | 2400 | Not Specified | nih.gov |
| cCMP Phosphodiesterase | Human Liver (Purified) | 75 | 2.32 nmol/(min·unit) | novocib.com |
Physiological and Cellular Roles of Cytidine 3 Monophosphate and Its Derivatives
Role in RNA Synthesis and Processing
As a Building Block in RNA Synthesis
Cytidine (B196190) 3'-monophosphate, in its triphosphate form (CTP), is a fundamental building block for RNA synthesis. ontosight.aichemimpex.comcymitquimica.com During the process of transcription, the enzyme RNA polymerase incorporates cytidine triphosphate into a growing RNA chain, following the template of a DNA strand. ontosight.ai The main source of cellular CMP is often the decomposition of RNA by enzymes called ribonucleases (RNases). wikipedia.org While less common than their 5'-monophosphate counterparts, 3'-monophosphates are products of nucleic acid hydrolysis. lsuhsc.edu
Impact on tRNA Splicing Mechanisms
Cytidine 3'-monophosphate and related molecules are involved in the intricate process of transfer RNA (tRNA) splicing. chemicalbook.comlookchem.com In some organisms, such as Saccharomyces cerevisiae, a highly specific phosphatase acts on ADP-ribose 1''-phosphate, a metabolite generated during tRNA splicing, highlighting the involvement of cytidine-related compounds in this essential step of tRNA maturation. chemicalbook.comcymitquimica.com Furthermore, T4 RNA ligase, an enzyme involved in RNA repair and splicing, can utilize derivatives of cytidine bisphosphate in its catalytic reactions. nih.gov Specifically, the enzyme can transfer a cytidine-3',5'-bisphosphate residue to an acceptor molecule. nih.gov
Cellular Signaling and Regulatory Functions
Modulation of Cell Signaling Pathways (e.g., cCMP)
Beyond its role in RNA, the cyclic derivative of cytidine monophosphate, cytidine 3',5'-cyclic monophosphate (cCMP), has emerged as a significant second messenger molecule, akin to the well-known cAMP and cGMP. nih.govwikipedia.orgpressbooks.pub Second messengers are intracellular molecules that relay signals from extracellular stimuli to trigger a cellular response. wikipedia.orgpressbooks.pub The discovery of cCMP has added a new layer of complexity to our understanding of cellular communication. nih.gov
Research has shown that cCMP can modulate various signaling pathways. It has been found to activate protein kinase A (PKA) and protein kinase G (PKG), key enzymes in many signaling cascades. doi.orgplos.orgresearchgate.netnih.gov For instance, cCMP can stimulate these kinases in various tissues, including the lung and jejunum. plos.orgnih.gov The activation of these kinases by cCMP can, in turn, influence downstream targets. One such target is the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in a wide range of cellular processes. plos.orgnih.gov Studies suggest that cCMP-dependent activation of cGMP-dependent protein kinases can regulate MAPK signaling. plos.orgnih.gov
The table below summarizes the key protein kinases identified as being activated by cCMP and their roles in cellular signaling.
| Kinase | Role in Signaling | Tissue/Cell Type Studied |
| Protein Kinase A (PKA) | Regulates metabolism, gene expression, and cell growth. wikipedia.org | S49 mouse lymphoma cells, various mammalian cells. doi.orgresearchgate.net |
| Protein Kinase G (PKG) | Mediates smooth muscle relaxation, platelet inhibition, and other physiological processes. doi.org | Murine tissues (lung, jejunum), platelets. plos.orgresearchgate.net |
| Mitogen-Activated Protein Kinase (MAPK) | Controls cell proliferation, differentiation, and apoptosis. plos.org | Murine tissues (lung, jejunum). plos.orgnih.gov |
Influence on Cell Growth and Differentiation (e.g., cCMP)
The modulation of signaling pathways by cCMP has direct consequences for cell growth and differentiation. scienceopen.com The concentration of cCMP appears to be linked to the proliferative state of cells. nih.gov For example, a decrease in cellular cCMP levels has been observed during growth arrest, suggesting a role in cell cycle regulation. nih.gov
Furthermore, studies using cell-permeable analogs of cCMP, such as dibutyryl-cCMP, have provided insights into its role in differentiation. For instance, cCMP has been shown to induce differentiation in neuronal cells. nih.gov In the context of muscle development, while research has focused more on cytidine 5'-monophosphate (5'-CMP), it has been shown to promote myogenic differentiation in C2C12 myoblast cells. nih.gov
A novel protein, Chicken Cartilage derived Matrix Protein 10 (CCMP 10), has been identified and implicated in the early stages of cartilage development, suggesting another layer of involvement for cytidine-related molecules in cellular differentiation. koreamed.org
Involvement in Apoptosis Regulation (e.g., cCMP)
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis and development. nih.gov The pyrimidine (B1678525) cyclic nucleotide cCMP has been identified as a regulator of apoptosis. nih.govnih.gov Research has demonstrated that a cell-permeable analog of cCMP can induce apoptosis in mouse lymphoma cells. doi.orgnih.gov This process was found to be independent of PKA, a common mediator of cAMP-induced apoptosis. doi.org
The apoptotic effects of cCMP appear to be cell-type specific. For example, cCMP induced apoptosis in human HEL cells but not in multidrug-resistant K-562 cells. nih.govresearchgate.net The mechanism of cCMP-induced apoptosis involves the intrinsic, or mitochondrial, pathway and the endoplasmic reticulum (ER) stress pathway. doi.orgnih.gov This is characterized by the release of cytochrome c from the mitochondria and the activation of caspases, which are enzymes that execute the process of apoptosis. doi.org
The table below details the findings of studies on cCMP-induced apoptosis in different cell lines.
| Cell Line | Effect of cCMP | Apoptotic Pathway(s) Involved | Key Molecular Events |
| S49 Mouse Lymphoma | Induces apoptosis. doi.orgnih.gov | Intrinsic and ER stress pathways. doi.orgnih.gov | Caspase activation, cytochrome c release. doi.org |
| Human HEL Cells | Induces apoptosis. nih.gov | Intrinsic pathway. nih.gov | Not specified. |
| Human K-562 Cells | No effect. nih.gov | Not applicable. | Not applicable. |
Impact on Bacterial Phenotypes and Physiology (e.g., 2',3'-cNMPs)
Recent studies have highlighted the significant role of 2',3'-cyclic nucleotide monophosphates (2',3'-cNMPs), including 2',3'-cyclic cytidine monophosphate (2',3'-cCMP), as signaling molecules in bacteria. These molecules are typically produced from the degradation of RNA catalyzed by enzymes like RNase I. nih.gov Fluctuating intracellular levels of these cyclic nucleotides have been shown to modulate a variety of bacterial phenotypes, including biofilm formation, motility, and protein synthesis. nih.govdigitellinc.com
Biofilm formation, a critical process for bacterial survival and pathogenesis, is influenced by the intracellular concentrations of 2',3'-cNMPs. In Escherichia coli, levels of 2',3'-cNMPs are significantly lower in cells grown under biofilm-forming static conditions compared to those in shaking cultures. nih.gov This suggests an inverse relationship between 2',3'-cNMP levels and biofilm establishment. The degradation of these cyclic nucleotides by a 2',3'-cyclic nucleotide phosphodiesterase has been shown to regulate biofilm formation, further solidifying the role of 2',3'-cNMPs in this complex process. nih.gov While the precise mechanisms are still under investigation, it is clear that these molecules are key players in the signaling pathways that control the switch between planktonic (free-swimming) and sessile (biofilm) lifestyles in bacteria. nih.govnih.gov
It is important to note that the effect of these molecules can be species-specific. For instance, early studies on Pseudomonas fluorescens did not show a significant impact on biofilm formation when 2',3'-cCMP and 2',3'-cUMP were added exogenously, which was likely due to the impermeability of the bacterial membrane to these unmodified nucleotides. nih.gov The development of cell-permeable analogs has been crucial in overcoming this barrier and dissecting the cellular processes modulated by 2',3'-cNMPs. nih.gov
Table 1: Impact of 2',3'-cNMP Levels on Bacterial Phenotypes
| Phenotype | Organism(s) | Observed Effect of Increased 2',3'-cNMP Levels | Reference(s) |
| Biofilm Formation | Escherichia coli | Inhibition/Reduction | nih.govnih.gov |
| Motility | Escherichia coli | Modulation of motility-related genes | nih.govnih.gov |
| Translation | Escherichia coli | Inhibition of protein synthesis | digitellinc.comacs.org |
Bacterial motility, often inversely correlated with biofilm formation, is another key physiological process regulated by 2',3'-cNMPs. nih.gov In E. coli, alterations in the intracellular pools of 2',3'-cNMPs have been linked to changes in the expression of genes involved in flagellar motility. nih.gov Transcriptomic analyses have revealed that 2',3'-cNMPs modulate genes encoding various protein classes, including those essential for motility. nih.gov While the direct hydrolysis of 2',3'-cNMPs may not be sufficient to induce hypermotility on its own, their influence on the transcription of flagellar genes like fliR and fliE indicates a clear regulatory role. nih.gov This suggests that 2',3'-cNMPs are part of a larger regulatory network that helps bacteria adapt to their environment by controlling their movement.
A significant discovery has been the direct impact of 2',3'-cNMPs on the central dogma of molecular biology, specifically on the process of translation. digitellinc.com Studies have demonstrated that 2',3'-cNMPs can bind to bacterial ribosomes. acs.orgnih.gov This binding has an inhibitory effect on protein synthesis. In vitro translation assays have shown that 2',3'-cNMPs, at concentrations found in amino acid-starved cells, effectively inhibit translation. digitellinc.comacs.org This interaction appears to be a direct mechanism for controlling bacterial growth and physiology. By increasing intracellular 2',3'-cNMP levels through genetic tools, researchers have observed decreased growth rates in E. coli, which is consistent with the inhibition of translation. digitellinc.comnih.gov This discovery points to a novel layer of post-transcriptional regulation where RNA degradation products can directly signal to the translational machinery to modulate cellular activity in response to stress. digitellinc.com
Motility
Metabolic Pathway Integration
This compound (3'-CMP) and its parent nucleoside, cytidine, are integral components of cellular nucleotide metabolism, playing roles beyond being simple building blocks for RNA.
This compound is a ribonucleoside monophosphate that primarily arises from the degradation of RNA by ribonucleases. wikipedia.org Once formed, it can be acted upon by various enzymes. For instance, nucleotidases can dephosphorylate it to the nucleoside cytidine. umaryland.edu In the broader context of pyrimidine nucleotide metabolism, the related compound Cytidine 5'-monophosphate (5'-CMP) can be phosphorylated by CMP kinase to form cytidine diphosphate (B83284) (CDP), a precursor for cytidine triphosphate (CTP), which is essential for RNA and DNA synthesis. wikipedia.org The regulation of these nucleotide pools is critical for maintaining the fidelity of genetic processes like replication and transcription. nih.gov The 3'-monophosphate form is a key part of nucleotide salvage pathways, ensuring that the products of RNA turnover can be efficiently recycled. ontosight.ai
Cytidine monophosphate (CMP) plays a regulatory role in the synthesis of key membrane phospholipids, particularly phosphatidylcholine (PC). In many bacteria and eukaryotes, one of the main pathways for PC synthesis is the PC synthase pathway. asm.orgsemanticscholar.org This pathway involves the condensation of choline (B1196258) with cytidine diphosphate-diacylglycerol (CDP-DAG). The reaction, catalyzed by PC synthase, produces phosphatidylcholine and releases CMP as a byproduct. asm.orgtaylorandfrancis.com
The concentration of CMP, which increases as a consequence of active PC synthesis, can act as a regulatory signal. taylorandfrancis.com For example, in the developing lung, an increase in CMP levels is associated with a shift in phospholipid synthesis, promoting the production of phosphatidylglycerol (PG) at the expense of phosphatidylinositol (PI). taylorandfrancis.com This occurs because CMP can enhance the activity of the enzyme that synthesizes PG and promote the reverse reaction of the enzyme that synthesizes PI, thereby increasing the availability of the common precursor, CDP-diacylglycerol. taylorandfrancis.com This demonstrates how CMP, as a product of one biosynthetic reaction, can allosterically regulate other related metabolic pathways.
Interactions with Cytosine Metabolism Pathways
This compound (3'-CMP) is a ribonucleotide that interfaces with the broader cytosine metabolism primarily through its generation from RNA degradation and its subsequent entry into the pyrimidine salvage pathway. Unlike the more prevalent Cytidine 5'-monophosphate (5'-CMP), which is a direct participant in de novo synthesis, 3'-CMP's role is intrinsically linked to the recycling of nucleic acid components.
The primary route for the formation of 3'-CMP is the enzymatic hydrolysis of ribonucleic acid (RNA). wikipedia.orgmedchemexpress.com Specific enzymes, namely ribonucleases (RNases) such as RNase A, cleave RNA to produce intermediate 2',3'-cyclic monophosphates, which are then hydrolyzed to 3'-mononucleotides, including 3'-CMP. caymanchem.commedchemexpress.com This process positions 3'-CMP as a direct product of cellular RNA turnover.
Once produced, 3'-CMP can interact with the very enzymes that generate it. It has been shown to be a competitive inhibitor of RNase A, the enzyme that catalyzes its formation from cytidine 2',3'-cyclic monophosphate. nih.govinrs.ca This product inhibition represents a feedback mechanism that can modulate the rate of RNA degradation. X-ray crystallography studies of RNase A complexed with 3'-CMP have provided detailed insights into the protein-inhibitor contacts and the conformation of the enzyme's active site. nih.gov
For 3'-CMP to be utilized in anabolic pathways, it must first be converted into a form compatible with the enzymes of the pyrimidine salvage pathway. This is accomplished by the action of specific nucleotidases. A 3'-nucleotidase can dephosphorylate 3'-CMP to yield the nucleoside cytidine. caymanchem.commedchemexpress.com Studies have identified 3'-nucleotidases in various tissues, such as spinach leaves and rat spleen, that can hydrolyze 3'-CMP, although sometimes less efficiently than other 3'-nucleotides like 3'-AMP. nih.govnih.govresearchgate.net
The resulting cytidine can then enter the pyrimidine salvage pathway, a crucial metabolic route for recycling nucleosides and bases to synthesize nucleotides, thus conserving energy. wikipedia.org In this pathway, the enzyme uridine-cytidine kinase (UCK) catalyzes the phosphorylation of cytidine. nih.govnih.gov This reaction, however, specifically produces Cytidine 5'-monophosphate (5'-CMP), not 3'-CMP, by transferring a phosphate (B84403) group from ATP to the 5'-hydroxyl group of the ribose sugar. nih.govwikipedia.org
From this point, 5'-CMP is integrated into the main pyrimidine nucleotide pool. The enzyme UMP/CMP kinase (also known as cytidylate kinase) phosphorylates 5'-CMP to form cytidine diphosphate (CDP). wikipedia.orgnih.govnih.gov Subsequently, CDP can be further phosphorylated to cytidine triphosphate (CTP), a high-energy molecule essential for RNA synthesis and various metabolic processes. ontosight.aibiologyonline.com
Table 1: Key Enzymes in the Metabolic Pathway of 3'-CMP This table outlines the enzymes directly and indirectly involved in the metabolism of this compound and its integration into the cytosine salvage pathway.
| Enzyme | EC Number | Substrate(s) | Product(s) | Metabolic Role |
| Ribonuclease A | 3.1.27.5 | RNA, Cytidine 2',3'-cyclic monophosphate | This compound | RNA degradation; 3'-CMP production. nih.gov |
| 3'-Nucleotidase | 3.1.3.6 | This compound (3'-CMP) | Cytidine + Phosphate | Dephosphorylates 3'-CMP to allow entry into the salvage pathway. caymanchem.commedchemexpress.com |
| Uridine-Cytidine Kinase (UCK) | 2.7.1.48 | Cytidine + ATP | Cytidine 5'-monophosphate (5'-CMP) + ADP | Phosphorylates the salvaged nucleoside into its 5'-monophosphate form. nih.govwikipedia.org |
| UMP/CMP Kinase | 2.7.4.14 | Cytidine 5'-monophosphate (5'-CMP) + ATP | Cytidine Diphosphate (CDP) + ADP | Further phosphorylation in the salvage pathway. wikipedia.orgnih.govnovocib.com |
Table 2: Research Findings on 3'-CMP and Enzyme Interactions This table summarizes specific research findings regarding the interaction of this compound with key enzymes.
| Enzyme | Organism/Source | Finding | Significance |
| Ribonuclease A (RNase A) | Bovine Pancreas | 3'-CMP acts as a competitive end-product inhibitor. Isothermal titration calorimetry determined the inhibition constant (Kp) to be 53.2 µM. nih.gov | Demonstrates a direct feedback regulation role for 3'-CMP on its own synthesis from RNA breakdown. |
| 3'-Nucleotidase | Rat Spleen | The enzyme was found to dephosphorylate 3'-CMP, though at a very slow rate compared to 3'-AMP. nih.gov | Indicates that while the metabolic step exists, its efficiency may vary between tissues and relative to other substrates. |
| 3'-Nucleotidase | Mung Bean Sprouts | The enzyme hydrolyzes 3'-monophosphates with a preference order of 3'-AMP > 3'-GMP > 3'-UMP > 3'-CMP. researchgate.net | Confirms that 3'-CMP is a substrate for plant 3'-nucleotidases, although it is the least preferred among the common ribonucleotides. |
| Ribonuclease A (RNase A) | Bovine Pancreas | X-ray crystallography revealed the specific contacts and conformational state of the enzyme's active site when bound to the 3'-CMP inhibitor. nih.gov | Provides a structural basis for understanding the inhibitory mechanism of 3'-CMP. |
Research Methodologies and Analytical Approaches for Cytidine 3 Monophosphate Studies
Extraction and Purification Techniques from Biological Samples
The initial and critical step in the analysis of 3'-CMP from biological sources is its effective extraction and purification. This process aims to isolate the nucleotide from interfering substances such as proteins, lipids, salts, and other small molecules that can compromise the accuracy of subsequent detection methods.
Chromatography is a cornerstone for the purification of nucleotides. High-Performance Liquid Chromatography (HPLC) and Ion-Exchange Chromatography (IEX) are particularly powerful for separating 3'-CMP from other structurally similar compounds.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for the separation of various cytidine (B196190) compounds, including CMP, cytidine 5'-diphosphate (CDP), and cytidine 5'-triphosphate (CTP). nih.gov Reversed-phase HPLC (RP-HPLC) on columns like C18 is frequently employed. nih.govresearchgate.netoup.com However, due to the high polarity of nucleotides, their retention on traditional RP columns can be weak. sielc.comacs.org To overcome this, methods may utilize ion-pairing reagents or employ specialized columns like hydrophilic interaction liquid chromatography (HILIC) columns, which are well-suited for retaining and separating very polar compounds. nih.govresearchgate.net A study successfully used a reverse-phase ACQUITY UPLC HSS T3 column with a mobile phase of water and acetonitrile, both containing 0.1% formic acid, to achieve good separation of numerous nucleosides and nucleotides. nih.gov
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. bio-rad.com Since nucleotides are negatively charged due to their phosphate (B84403) groups, anion-exchange chromatography is a highly effective purification method. nih.govlcms.cz In this process, a positively charged stationary phase (anion exchanger) binds the negatively charged nucleotides. bio-rad.com The bound nucleotides can then be selectively eluted by increasing the salt concentration or changing the pH of the mobile phase. bio-rad.comgoogle.com This method can effectively separate 3'-CMP from other nucleotides (like AMP, UMP, GMP), nucleosides, and other cellular components. google.comnih.gov For instance, a 201 x 7 anion-exchange resin has been successfully used to separate cytidine 5'-triphosphate (CTP) from CMP, demonstrating the utility of this approach in nucleotide purification. nih.gov Mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics, can also retain and separate highly polar nucleotides directly from biofluids with minimal sample preparation. sielc.comsielc.com
Proper sample preparation is essential for reliable quantification of 3'-CMP in biofluids like plasma, serum, and urine. The primary goal is to remove interfering matrix components, such as proteins and salts, which can suppress ionization in mass spectrometry or co-elute with the analyte in chromatography. phenomenex.comspectroscopyonline.combiotage.com
Common strategies include:
Protein Precipitation: This is a straightforward method where a solvent, typically a cold mixture of methanol (B129727) and water, is added to the biofluid sample (e.g., human leukocyte pellets) to denature and precipitate proteins. nih.gov The supernatant containing the nucleotides and other small molecules is then collected for analysis.
Liquid-Liquid Extraction (LLE): LLE involves partitioning the analyte of interest between two immiscible liquid phases to separate it from interfering compounds. biotage.comthermofisher.com
Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for cleaning up and concentrating analytes from complex mixtures. phenomenex.comspectroscopyonline.comthermofisher.com For nucleotides, cartridges with mixed-mode sorbents (combining reversed-phase and ion-exchange properties) can isolate short-length oligonucleotides and mononucleotides from salts, proteins, and lipids. phenomenex.comspectroscopyonline.com One study demonstrated that for analyzing nucleosides and nucleotides in human plasma and urine, solid-phase extraction was a key step in sample processing. nih.gov Often, biofluids are diluted with a buffer before SPE to reduce viscosity and adjust the pH, optimizing the extraction process. biotage.com
Chromatographic Methods (e.g., HPLC, Ion-Exchange Chromatography)
Detection and Quantification Methods
Once extracted and purified, 3'-CMP is detected and quantified using various analytical methods, each offering different levels of sensitivity and specificity.
While this article focuses on 3'-CMP, it is relevant to mention the analytical methods for the related compound, cyclic CMP (cCMP). Enzyme immunoassays (EIAs) are a type of immunoassay used for the quantitative determination of cyclic nucleotides. nih.gov These assays operate on the principle of competitive binding. cellsignal.com
In a typical EIA for a cyclic nucleotide like cAMP (the principle is analogous for cCMP), a known quantity of enzyme-labeled cyclic nucleotide competes with the unlabeled cyclic nucleotide in the sample for a limited number of binding sites on a specific antibody. After an incubation period, the unbound components are washed away, and a substrate is added. The enzyme converts the substrate into a colored product, and the intensity of the color is measured. The color intensity is inversely proportional to the concentration of the cyclic nucleotide in the original sample. cellsignal.com These assays are known for their high sensitivity, capable of detecting femtomole levels of the target molecule. nih.gov Radioimmunoassays (RIAs) have also been used and show good correlation with EIA results. nih.govnih.gov
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the precise identification and quantification of compounds.
Fast-Atom Bombardment Mass Spectrometry (FAB-MS): FAB-MS is a "soft" ionization technique that is well-suited for analyzing nonvolatile and thermally fragile molecules like nucleotides. tandfonline.comtandfonline.com It allows for the analysis of free, underivatized nucleotides, which is an advantage over methods that require chemical modification. tandfonline.com In FAB-MS, the sample is mixed in a liquid matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms, generating protonated molecular ions [M+H]⁺. nih.govnih.gov Tandem mass spectrometry (MS/MS) can be combined with FAB to enhance structural determination by analyzing the fragmentation patterns of selected ions. nih.govnih.gov FAB-MS has been instrumental in identifying cyclic nucleotides, including 3',5'-cIMP, from rat organ extracts. mdpi.com However, a limitation of FAB is that it generally requires pure samples, making it necessary to couple it with separation techniques like liquid chromatography for complex biological mixtures. tandfonline.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently the gold standard for the quantification of small molecules like 3'-CMP from biological samples due to its high sensitivity and specificity. nih.govnih.govmdpi.com The method couples the separation power of liquid chromatography (LC) with the detection capabilities of tandem mass spectrometry. wellcomeopenresearch.orgnih.gov After chromatographic separation, the analyte is ionized (commonly using electrospray ionization, ESI) and enters the mass spectrometer. thermofisher.com A specific parent ion corresponding to the analyte (e.g., the protonated molecule of CMP, [M+H]⁺) is selected and fragmented to produce characteristic product ions. mdpi.comwellcomeopenresearch.org Monitoring these specific parent-product ion transitions allows for highly selective and sensitive quantification, even in complex matrices like human leukocytes, plasma, or tissue extracts. nih.govnih.gov
Table 1: Example LC-MS/MS Parameters for Nucleotide Analysis
This table presents representative mass spectrometric parameters for the analysis of various nucleotide monophosphates, illustrating the transitions monitored for quantification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cytidine 5'-monophosphate (CMP) | 324 | 112 | 21 |
| Adenosine 5'-monophosphate (AMP) | 348 | 136 | 21 |
| Guanosine 5'-monophosphate (GMP) | 364 | 152 | 18 |
| Uridine (B1682114) 5'-monophosphate (UMP) | 325 | 113 | 21 |
| Data sourced from Wellcome Open Research. wellcomeopenresearch.org |
UV spectroscopy is a simpler, less sensitive method for detecting and quantifying nucleotides based on their characteristic absorption of ultraviolet light. The pyrimidine (B1678525) base, cytosine, in 3'-CMP has a strong UV absorbance. oup.com The concentration of a pure sample of 3'-CMP can be determined by measuring its absorbance at its wavelength of maximum absorption (λmax) and applying the Beer-Lambert law. nih.gov
The λmax for cytidine monophosphates is typically around 270-275 nm. biolog.debiolog.decaymanchem.com However, the exact wavelength and the molar extinction coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, can vary slightly depending on the pH and isomeric form. For example, one source reports a λmax of 271 nm and a molar extinction coefficient of 9000 L·mol⁻¹·cm⁻¹ for 3'-CMP. biolog.de Another study determined the molar extinction coefficient of 3'-CMP at pH 7.0 and 272 nm to be 8970 L·mol⁻¹·cm⁻¹. researchgate.net While useful for pure solutions, UV spectroscopy lacks the specificity required for complex biological samples, as many other molecules also absorb UV light in the same region. oup.com
Table 2: Spectroscopic Properties of Cytidine Monophosphates
This table summarizes the UV absorption characteristics for different isomers of cytidine monophosphate.
| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | pH / Conditions |
| Cytidine 3'-monophosphate | 271 | 9000 | Not specified |
| This compound | 272 | 8970 | 7.0 |
| Cytidine 2',3'-cyclic monophosphate | 271 | 8900 | Tris-HCl pH 7.5 |
| Cytidine 3',5'-cyclic monophosphate | 270 | 9000 | 7.0 |
| Data sourced from various suppliers and research articles. biolog.debiolog.deresearchgate.netjenabioscience.com |
Mass Spectrometry Techniques (e.g., Fast-Atom Bombardment Mass Spectrometry, LC-MS/MS)
Enzymatic Assays for Related Kinases and Phosphodiesterases
The study of this compound (3'-CMP) and its metabolic pathways relies on precise and reliable enzymatic assays to quantify the activity of related kinases and phosphodiesterases. These assays are fundamental for characterizing enzyme kinetics, screening potential inhibitors, and understanding the regulation of nucleotide metabolism.
Kinase activity, specifically the phosphorylation of cytidine monophosphates, is often measured using coupled spectrophotometric assays. novocib.com For instance, the activity of UMP-CMP kinase (CMK), which phosphorylates CMP to cytidine diphosphate (B83284) (CDP), can be continuously monitored by coupling the reaction to the lactate (B86563) dehydrogenase (LDH) and pyruvate (B1213749) kinase (PK) system. novocib.com In this system, the consumption of ATP by CMK is linked to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm. novocib.com The reaction mixture for such an assay typically includes the enzyme, substrates (CMP and ATP), and the coupling enzymes and their substrates. novocib.comtandfonline.com High-performance liquid chromatography (HPLC) provides an alternative, direct method for measuring kinase activity by separating and quantifying the product (e.g., CDP or CMP) from the substrate. tandfonline.comacs.org This method is highly specific and allows for the direct measurement of product formation over time. tandfonline.com
Phosphodiesterases (PDEs) that hydrolyze cyclic nucleotides, including the related cyclic cytidine 3',5'-monophosphate (cCMP), are also studied using various assay methodologies. A phosphodiesterase that preferentially hydrolyzes cCMP has been identified and characterized. nih.gov Assays for this enzyme often involve incubating the enzyme with the cCMP substrate and then measuring the resulting product, 3'-CMP. The activity can be influenced by various metal ions, with Fe2+ being a potent activator. nih.gov Conventional assays for cCMP-responsive protein kinases have used radiolabeled ATP to monitor the incorporation of phosphate into a substrate. nih.gov More advanced techniques involve fluorescently labeled nucleotides, such as N'-methylanthraniloyl (MANT)-substituted cCMP. plos.org The hydrolysis of MANT-cNMPs by PDEs results in a significant change in fluorescence, allowing for a direct and continuous quantitative measurement of enzyme activity. plos.org This fluorescence-based assay offers a less technically demanding alternative to HPLC/mass spectrometry methods for studying PDE kinetics and inhibitor screening. plos.org
| Assay Type | Target Enzyme | Principle | Key Components | Detection Method |
| Coupled Spectrophotometric Assay | UMP-CMP Kinase (CMK) | The production of ADP is coupled to the oxidation of NADH by pyruvate kinase and lactate dehydrogenase. | Tris-HCl, KCl, MgCl₂, ATP, CMP, NADH, PEP, PK, LDH, CMK | Spectrophotometry (Absorbance at 340 nm) novocib.com |
| High-Performance Liquid Chromatography (HPLC) | UMP-CMP Kinase (CMK) | Direct separation and quantification of the substrate (CMP) and product (CDP). | Tris-HCl, (NH₄)₂SO₄, MgCl₂, ATP, CMP, CMK | HPLC with UV detection tandfonline.com |
| Radiometric Assay | cCMP-responsive protein kinase | Measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a histone substrate. | Enzyme, cCMP, [γ-³²P]ATP, histone substrate | Scintillation counting or autoradiography nih.gov |
| Fluorescence Assay | Phosphodiesterases (PDEs) | Hydrolysis of a fluorescently labeled substrate (MANT-cCMP) leads to a change in fluorescence intensity. | PDE enzyme, MANT-cCMP | Fluorometry plos.org |
| Phosphodiesterase Activity Assay | cCMP Phosphodiesterase | Measures the hydrolysis of cCMP. The enzyme is activated by metal ions. | Enzyme, cCMP, Fe²⁺ or other metal ions | Quantification of the product (3'-CMP) nih.gov |
Structural Analysis Techniques in Enzyme-Ligand Complexes
Understanding the precise interactions between this compound and its target enzymes is crucial for elucidating biological mechanisms and for rational drug design. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques employed to resolve the three-dimensional structures of enzyme-ligand complexes at atomic detail.
X-ray crystallography has been instrumental in visualizing the binding mode of 3'-CMP within the active sites of enzymes like bovine pancreatic ribonuclease A (RNase A). nih.govnih.gov By analyzing the diffraction pattern of X-rays passing through a crystal of the RNase A/3'-CMP complex, researchers have been able to build a detailed 3D model of the interaction. nih.gov These structural studies reveal the specific amino acid residues that form contacts with the inhibitor. For example, in the RNase A complex, the pyrimidine ring of 3'-CMP is positioned in the B1 subsite, with key interactions involving residues like Threonine 45. nih.gov The phosphate group is anchored in the p1 subsite through hydrogen bonds with residues such as Histidine 12 and Histidine 119, which are critical for catalysis. nih.govescholarship.org The crystallographic data provide a static, high-resolution snapshot of the enzyme-inhibitor complex, offering insights into the conformational state of the active site when bound to the product of its catalytic reaction. uab.cat
Nuclear Magnetic Resonance (NMR) spectroscopy complements X-ray crystallography by providing structural and dynamic information about enzyme-ligand interactions in solution, which more closely mimics the physiological environment. nih.govnih.gov Phosphorus-31 (³¹P) NMR studies have been used to investigate the ionization state of 3'-CMP when it binds to RNase A. acs.org These experiments have shown that the nucleotide binds to the enzyme in its dianionic state around neutral pH. acs.org Proton (¹H) NMR is particularly powerful for identifying the specific amino acid residues at the binding interface. By monitoring the chemical shifts of the protons of histidine residues in RNase A upon the addition of 3'-CMP, it was determined that His-12 and His-119 are directly involved in binding. gla.ac.uk The observed changes in the NMR signals upon ligand binding can also indicate conformational changes occurring in the enzyme. gla.ac.uk Together, these techniques provide a comprehensive picture of the structural basis for 3'-CMP recognition and binding by enzymes.
| Technique | Enzyme Studied | Key Findings Regarding 3'-CMP Interaction | References |
| X-ray Crystallography | Ribonuclease A (RNase A) | - Determined the 3D structure of the RNase A-3'-CMP complex. - Identified specific amino acid residues in the active site (His12, His119, Lys41, Asn71) that interact with 3'-CMP. nih.gov - Revealed the conformation of the active site when bound to the inhibitor. nih.gov | nih.gov, uab.cat, nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Ribonuclease A (RNase A) | - Provided information on the binding site in a solution state. nih.gov - Identified His-12 and His-119 as key residues in the binding of 3'-CMP. gla.ac.uk - Determined that 3'-CMP binds in a dianionic state at neutral pH using ³¹P NMR. acs.org | nih.gov, acs.org, gla.ac.uk |
Advanced Research Directions and Applications
Investigation of Cytidine (B196190) 3'-Monophosphate Analogs and Derivatives
The synthesis of analogs and derivatives of cytidine monophosphates is a key research area aimed at developing tools for molecular biology and potential therapeutic agents. mdpi.com These modified molecules, which can feature alterations to the sugar, base, or phosphate (B84403) group, are used to probe and manipulate biological systems. mdpi.com
Researchers have successfully synthesized various analogs. For instance, 5'-phosphonate analogues of CMP, where the phosphate ester oxygen is replaced by a carbon, have been created. nih.gov The synthesis process involves converting methyl 2,3-O-isopropylidene-D-ribofuranoside through several steps to an intermediate compound that can then be used for the direct glycosylation of cytosine. nih.gov Although the resulting CMP analogue did not show direct antiviral or antitumor activity in one study, its successful phosphorylation into di- and triphosphate forms by cellular enzymes was demonstrated, indicating it can interact with cellular metabolic pathways. nih.gov
Other investigated analogs include fluorescently labeled derivatives and molecules like 2'-deoxy-2'-β-fluoro-4'-azidocytidine (FNC), which have been used to study interactions with proteins such as pepsin. science.gov Such studies help to elucidate the binding affinities and thermodynamic properties of these interactions. science.gov The development of these derivatives is critical for applications like 3'-labeling of oligoribonucleotides, which is a valuable technique in molecular biology research. acs.org
Biotechnological Production and Engineering of Cytidine 3'-Monophosphate
While chemical synthesis of nucleotides is possible, it often involves harsh conditions, multiple steps, and environmental pollution. oup.com Consequently, microbial fermentation has emerged as a preferred method for large-scale, cost-effective, and environmentally friendly production. oup.com Most advanced research in this area has focused on the biotechnological production of the isomer 5'-CMP due to its wide application in food and pharmaceutical industries. acs.orgresearchgate.net The principles and strategies, however, are highly relevant to producing any cytidine monophosphate.
Systematic metabolic engineering of microorganisms, particularly Escherichia coli, has led to significant increases in production yields. The core strategy involves modifying the organism's genetic makeup to direct metabolic flow towards the desired product and prevent its degradation. A 2024 study detailed the successful engineering of an E. coli strain that achieved a 5'-CMP yield of 15.3 g/L in a 50 L bioreactor. acs.org
Key genetic modifications include:
Blocking Degradation and Competing Pathways : Genes responsible for degrading cytidine and CMP are deleted. For example, knocking out cdd (cytidine deaminase) and genes for ribonucleoside hydrolases (rihA, rihB, rihC) prevents the breakdown of the precursor cytidine. acs.orgresearchgate.net Similarly, deleting genes for CMP phosphatases (surE, yjjG) prevents the dephosphorylation of CMP, causing it to accumulate. acs.org
Relieving Feedback Inhibition : Key enzymes in the pyrimidine (B1678525) biosynthesis pathway are often inhibited by downstream products like CTP. Overexpressing mutant versions of these enzymes that are resistant to feedback inhibition can greatly increase the metabolic flux towards CMP. acs.orggoogle.com
Enhancing Precursor Supply : Strategies to increase the availability of precursors, such as 5-phospho-α-D-ribose 1-diphosphate (PRPP), have also proven effective in boosting yields. acs.org
Table 1: Genetic Engineering Strategies for Enhanced Cytidine Monophosphate (CMP) Production in E. coli
| Gene(s) | Modification | Rationale | Observed Effect |
| cdd, rihA, rihB, rihC | Deletion | Block the degradation pathway of the precursor, cytidine. acs.orgresearchgate.net | Increased cytidine availability for conversion to CMP. acs.org |
| surE, yjjG | Deletion | Prevent the dephosphorylation (degradation) of CMP to cytidine. acs.org | Accumulation of CMP within the cell. acs.org |
| pyrG (CTP synthetase) | Overexpression of feedback-resistant mutant | Relieve feedback inhibition by CTP on the pyrimidine synthesis pathway. acs.orggoogle.com | Greatly increased yield of CMP. acs.org |
| cmk (CMP kinase) | Deletion | Block the phosphorylation of CMP into CDP, forcing CMP to accumulate. acs.orggoogle.com | Further increased the final yield of CMP. acs.org |
| prs (PRPP synthetase) | Overexpression | Enhance the supply of the key precursor PRPP. acs.org | Increased final CMP titer. acs.org |
Alongside genetic engineering, optimizing the conditions of the microbial culture is critical for maximizing product yield. frontiersin.org This involves fine-tuning various physical and chemical parameters of the fermentation process. Statistical and mathematical models are often employed to efficiently identify the optimal conditions. frontiersin.orgmdpi.com
For nucleotide production, fed-batch fermentation is a common strategy. acs.org This involves initially growing the microbial culture to a high density and then continuously or intermittently feeding a concentrated nutrient solution (like glucose) to maintain cell viability and productivity over a longer period. acs.orgnih.gov
Key parameters optimized in fermentation include:
Medium Composition : The ratio of carbon and nitrogen sources, as well as the concentration of essential minerals and trace elements, is carefully balanced. frontiersin.org
Inducer Concentration : In genetically engineered strains where gene expression is controlled by an inducible promoter, the concentration of the inducer (e.g., Isopropyl-β-D-thiogalactopyranoside, IPTG) is optimized to balance high enzyme expression with metabolic burden on the cells. acs.orgmdpi.com
Physical Conditions : Parameters such as temperature, pH, and dissolved oxygen levels are continuously monitored and controlled to maintain the optimal environment for microbial growth and product synthesis. biopharminternational.com
In a study on 5'-CMP production, engineered E. coli was cultivated in a 50 L bioreactor. acs.org Glucose levels were carefully maintained, and protein overexpression was induced with IPTG after an initial growth phase, leading to a final product concentration of 15.3 g/L. acs.org
Genetic Engineering of Microorganisms for Enhanced Production
Exploration of Novel Effector Proteins for Cyclic Pyrimidine Nucleotides
Recent discoveries have revealed that cyclic pyrimidine nucleotides, specifically cytidine 3',5'-cyclic monophosphate (cCMP) and uridine (B1682114) 3',5'-cyclic monophosphate (cUMP), function as crucial second messengers in bacterial immune systems. weizmann.ac.il This has opened a new field of research into the effector proteins that are activated by these molecules.
In bacteria, these signaling pathways are part of defense systems known as Pycsar (Pyrimidine Cyclase System for Antiphage Resistance). weizmann.ac.ilbiorxiv.org When a bacterium is infected by a virus (a phage), pyrimidine cyclase enzymes are activated and synthesize cCMP and cUMP. weizmann.ac.il These cyclic nucleotides then bind to and activate specific effector proteins, which execute an antiviral response. weizmann.ac.il This response often results in abortive infection, where the infected cell dies or arrests its growth, preventing the replication and spread of the phage. nih.gov
Identified effector proteins in these bacterial systems include:
Transmembrane Proteins : A major class of effectors contains multiple transmembrane helices. Upon activation by cCMP, these proteins are thought to form pores or otherwise disrupt the integrity of the cell membrane, leading to cell death. nih.gov
TIR Domain Proteins : Some effector proteins contain a Toll/interleukin-1 receptor (TIR) domain. When activated by a cyclic nucleotide, these TIR domains function as NADases, enzymes that rapidly deplete the cell of the essential metabolite NAD+, leading to metabolic collapse and growth arrest. biorxiv.orgnih.gov
In mammalian cells, research suggests cCMP can interact with effector proteins from other well-known signaling pathways. Studies have shown that cCMP can bind to and activate cAMP-dependent protein kinase (cAK) and cGMP-dependent protein kinase (cGK). researchgate.net This "cross-talk" suggests that cCMP could potentially modulate a wide range of physiological processes, including those regulated by the MAPK signaling pathway. researchgate.net
Comparative Biochemical Studies Across Organisms
Comparative studies of cytidine monophosphate metabolism and signaling across different organisms reveal both conserved mechanisms and divergent functions. For example, phosphodiesterase enzymes that hydrolyze cyclic nucleotides are found across all domains of life, but their specificity can differ. A study in rats identified a phosphodiesterase that preferentially hydrolyzed cCMP. nih.gov The activity of this enzyme varied significantly across different tissues (highest in the liver and kidney) and between adult and fetal tissues, suggesting its role may be linked to cell proliferation and development. nih.gov
The function of effector proteins also provides a rich area for comparative studies. Bacterial effectors, designed to manipulate host cells, can be used as tools to uncover conserved antiviral machinery in eukaryotes. nih.gov In one study, bacterial effector proteins were screened to find ones that could rescue viral replication in insect cells. nih.gov This led to the identification of the host proteins SHOC2 and PSMC1 as evolutionarily conserved virus restriction factors in both insects and humans, demonstrating how studying components from one organism (bacteria) can illuminate biology in another (eukaryotes). nih.gov
The starkest comparison is the role of cCMP itself. In bacteria, it is a key signaling molecule in an "arms race" against viruses, activating effectors that lead to cell death as a defense mechanism. weizmann.ac.il In mammals, its ability to interact with protein kinases suggests a more nuanced role in modulating existing signaling networks that regulate normal physiological processes. researchgate.net This highlights how the same molecule has been adapted for vastly different purposes throughout evolution.
Q & A
Q. Advanced Research Focus
- High-resolution mass spectrometry (HRMS) with exact mass measurement (323.0524 Da) and isotope pattern matching .
- Fluorescence labeling using derivatization agents (e.g., NBD-Cl) to enhance detection sensitivity in LC-MS .
- Immunoassays with monoclonal antibodies raised against 3'-CMP, though cross-reactivity with isomers must be validated .
How does 3'-CMP interact with cyclic nucleotide signaling pathways (e.g., cCMP, cAMP) in cellular systems?
Advanced Research Focus
While 3'-CMP is not a cyclic nucleotide, its structural similarity to cCMP may influence signaling crosstalk. Experimental strategies include:
- Knockout models of 3’-nucleotidase to study 3'-CMP accumulation and downstream effects.
- FRET-based biosensors to monitor real-time interactions with phosphodiesterases (PDEs) .
- Transcriptomic profiling to identify genes regulated by 3'-CMP supplementation .
What safety protocols are critical when handling this compound in laboratory settings?
Q. Basic Research Focus
- Use NIOSH-approved gloves and eye protection to prevent skin/eye contact .
- Employ fume hoods for weighing and dissolution to avoid inhalation.
- Dispose of waste via alkaline hydrolysis (pH >10) to degrade nucleotide residues .
How can metabolic flux analysis elucidate the role of 3'-CMP in nucleotide biosynthesis?
Q. Advanced Research Focus
- Stable isotope tracing with ¹³C-labeled cytidine to track 3'-CMP incorporation into RNA or downstream metabolites.
- Enzyme activity profiling in tissue homogenates using selective inhibitors (e.g., EDTA for metallonucleases) .
- NMR spectroscopy to resolve positional labeling in synthesized nucleotides .
What are the physiological implications of 3'-CMP detection in human placental tissue?
Basic Research Focus
3'-CMP’s presence in the placenta suggests roles in RNA turnover or salvage pathways. To investigate:
- Perform spatial mapping via MALDI imaging to localize 3'-CMP in tissue sections.
- Correlate levels with placental RNA expression datasets (e.g., RNA-seq) to identify regulatory relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
